

# Discovery and history of diethyl 1,2-hydrazinedicarboxylate

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An In-depth Technical Guide to **Diethyl 1,2-Hydrazinedicarboxylate**: Discovery, Synthesis, and Application

## Abstract

**Diethyl 1,2-hydrazinedicarboxylate**, also known as diethyl hydrazodicarboxylate, is a stable crystalline solid that serves as a crucial intermediate in organic synthesis. Its primary significance lies in its role as the direct precursor to diethyl azodicarboxylate (DEAD), a versatile reagent widely employed in numerous chemical transformations, most notably the Mitsunobu reaction. This guide provides a comprehensive overview of the discovery and history of **diethyl 1,2-hydrazinedicarboxylate**, its physicochemical properties, detailed experimental protocols for its synthesis, and its pivotal function in the context of drug development and complex molecule synthesis through its conversion to DEAD.

## Discovery and History

The history of **diethyl 1,2-hydrazinedicarboxylate** is intrinsically linked to the development of its oxidized counterpart, diethyl azodicarboxylate (DEAD). The journey from a laboratory curiosity to an indispensable synthetic tool was paved by the work of pioneering chemists who established reliable methods for its preparation.<sup>[1]</sup>

A well-established and widely cited method for synthesizing **diethyl 1,2-hydrazinedicarboxylate** involves the reaction of ethyl chloroformate with hydrazine hydrate.<sup>[1]</sup> A key publication by Norman Rabjohn in a 1948 volume of *Organic Syntheses* detailed a

robust, two-step process that became a standard laboratory procedure.[\[2\]](#) This process first involves the formation of **diethyl 1,2-hydrazinedicarboxylate** as a stable, white solid, which is then isolated and subsequently oxidized to yield DEAD.[\[2\]\[3\]](#) The development of this reliable synthesis made the precursor and its subsequent azo compound more accessible, spurring further exploration of their reactivity.[\[1\]](#)

Over the years, alternative oxidizing agents for the conversion of the hydrazodicarboxylate to the azodicarboxylate were explored, including nitric acid, as a substitute for halogenating agents like chlorine.[\[2\]\[3\]](#) More recent innovations have focused on developing cleaner, more environmentally friendly synthetic routes that avoid hazardous reagents like ethyl chloroformate and chlorine gas. For instance, a patented method utilizes diethyl carbonate and ethyl carbazate, offering better economic efficiency and reduced environmental impact.[\[2\]](#)

## Physicochemical Properties

**Diethyl 1,2-hydrazinedicarboxylate** is a white crystalline solid at room temperature.[\[4\]](#) It is significantly more stable to heating than its oxidized form, DEAD, and is conventionally dried at temperatures around 80 °C.[\[3\]](#) Its key quantitative properties are summarized in the table below.

Property	Value	References
CAS Number	4114-28-7	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	176.17 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White crystalline powder	<a href="#">[4]</a>
Melting Point	131-133 °C (lit.)	<a href="#">[4]</a> <a href="#">[7]</a>
Boiling Point	250 °C (lit.)	<a href="#">[4]</a> <a href="#">[8]</a>
Synonyms	1,2-Dicarbethoxyhydrazine, Diethyl hydrazodicarboxylate	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols: Synthesis Methodologies

## Classical Synthesis via Ethyl Chloroformate and Hydrazine Hydrate

This method, adapted from Organic Syntheses, remains a common laboratory preparation.[7]  
[9]



Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dropping funnels, and a thermometer, a solution of 1.0 mole of 85% hydrazine hydrate in 500 mL of 95% ethanol is placed.[7]
- The flask is cooled in an ice bath until the solution's temperature drops to 10 °C.[7]
- With continuous stirring, 2.0 moles of ethyl chloroformate are added dropwise. The rate of addition is controlled to maintain the reaction temperature between 15-20 °C.[7]
- After half of the ethyl chloroformate has been added, a solution of 1.0 mole of sodium carbonate in 500 mL of water is added simultaneously with the remaining ethyl chloroformate, ensuring the temperature does not exceed 20 °C.[7][9] The chloroformate should be in slight excess throughout the addition.[4]
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[7]  
[9]
- The resulting white precipitate is collected on a Büchner funnel, washed thoroughly with water, and dried in an oven at 80 °C.[7]
- This procedure typically yields **diethyl 1,2-hydrazinedicarboxylate** as a white solid with a yield of 81-85% and a melting point of 131–133 °C.[2][7][9]

## Oxidation to Diethyl Azodicarboxylate (DEAD)

The synthesized **diethyl 1,2-hydrazinedicarboxylate** is the direct precursor to DEAD.

Procedure (using Chlorine):

- A mixture of 0.57 moles of **diethyl 1,2-hydrazinedicarboxylate**, 500 mL of benzene (or dichloromethane), and 500 mL of water is placed in a three-necked flask equipped with a mechanical stirrer and a gas inlet tube.[1][2][7]
- The flask is cooled in an ice bath, and a slow stream of chlorine gas is bubbled through the stirred mixture, maintaining a temperature below 15 °C.[7]
- The introduction of chlorine is stopped once the appropriate weight increase is observed. The mixture is stirred until a clear, orange-colored organic layer forms.[7]
- The layers are separated, and the organic solution is washed, dried, and concentrated under reduced pressure. The residue is then distilled in vacuum to yield pure diethyl azodicarboxylate (81-83% yield).[1][2][7]

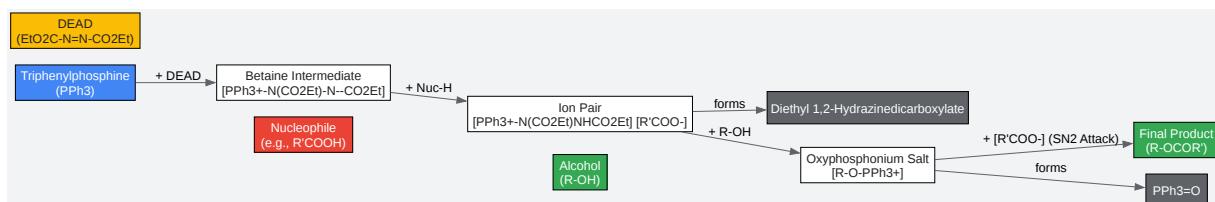
## Role in Organic Synthesis and Drug Development

The primary application of **diethyl 1,2-hydrazinedicarboxylate** in research and drug development is as a stable, storable precursor to diethyl azodicarboxylate (DEAD).[1][3] DEAD is a key reagent in the Mitsunobu reaction, a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of configuration.[3][10][11][12]

Discovered by Oyo Mitsunobu, this reaction has become indispensable in the synthesis of complex natural products and pharmaceuticals.[3][11][12] Its applications include the synthesis of the AIDS drug Zidovudine and the potent antitumor agent FdUMP.[3] The reaction typically involves an alcohol, a nucleophile (like a carboxylic acid), triphenylphosphine ( $\text{PPh}_3$ ), and DEAD.[11][12]

Caption: Workflow from precursor synthesis to application.

The mechanism of the Mitsunobu reaction is complex. It begins with the nucleophilic attack of triphenylphosphine on DEAD, forming a betaine intermediate.[11] This intermediate then deprotonates the nucleophile (e.g., carboxylic acid). The resulting anion deprotonates the alcohol, which then attacks the phosphorus atom, forming a key phosphonium salt. In the final step, the activated nucleophile displaces the oxyphosphonium group via an  $\text{S}_{\text{n}}2$  reaction, resulting in the desired product with inverted stereochemistry.[11]

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